

Comprehensive Technical Guide: Certificate of Analysis for Arbidol Impurity I

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Compound of Interest

Compound Name: *Arbidol Impurity I*

CAS No.: 153633-10-4

Cat. No.: B601525

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Focus: Structural Elucidation & Validation of the Di-Bromo Analog (CAS 153633-10-4)[1]

Executive Summary

In the development of Umifenovir (Arbidol), impurity profiling is critical for meeting ICH Q3A/B regulatory thresholds.[1] While nomenclature varies across vendors, "Impurity I" in high-purity reference standard contexts frequently refers to the 6,7-Dibromo analog.[1] This impurity arises during the bromination of the indole core, where over-bromination occurs at the C7 position.

This guide provides a rigorous technical framework for generating a Certificate of Analysis (CoA) for **Arbidol Impurity I**, specifically Ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate.[1] It moves beyond simple data listing to explain the causality of analytical choices and the self-validating nature of the protocols.

Part 1: The Identity Pillar (Structural "Fingerprinting")[1]

A robust CoA must prove identity beyond reasonable doubt.[1] For halogenated impurities like **Arbidol Impurity I**, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide orthogonal validation.[1]

1. Mass Spectrometry: The Isotope Logic

The most definitive differentiator between Arbidol (Mono-bromo) and Impurity I (Di-bromo) is the isotopic abundance pattern.[1]

- Arbidol (C₂₂H₂₅BrN₂O₃S): Contains one Bromine atom.[1][2][3][4][5]

- Pattern: A 1:1 doublet ratio between

and

[1]

- Impurity I (C₂₂H₂₄Br₂N₂O₃S): Contains two Bromine atoms.[1]

- Pattern: A 1:2:1 triplet ratio for

,

, and

[1]

Protocol Insight: Do not rely solely on the accurate mass (

). You must integrate the isotopic envelope to confirm the presence of the second bromine atom.[1]

2. ¹H-NMR Spectroscopy: The "Silent" Proton

In the Arbidol parent molecule, the indole ring possesses a proton at position 7 (H-7).[1] In Impurity I, this position is substituted by Bromine.

- Diagnostic Signal: In Arbidol, H-7 typically appears as a singlet or doublet (depending on long-range coupling) in the aromatic region (7.0–7.5 ppm).[1]
- Validation Check: The CoA for Impurity I must demonstrate the absence of the H-7 signal. If an integral is detected here, the standard is contaminated with the parent API.

Table 1: Critical Identity Parameters

Parameter	Arbidol (Parent)	Impurity I (Target)	Validation Logic
Formula	C22H25BrN2O3S	C22H24Br2N2O3S	
Mol.[1][6] Weight	477.42 g/mol	556.31 g/mol	Mass shift of ~79 Da (Br - H)
MS Isotope	1:1 ()	1:2:1 ()	Self-Validating Step
¹ H-NMR (Ar)	Signal at C7 present	Signal at C7 absent	Confirms substitution site

Part 2: Purity & Assay (The Quantification Pillar)[1]

For reference standards, "Purity" (HPLC Area %) and "Content" (Assay w/w %) are distinct.[1] This guide advocates for the Mass Balance Approach as the primary assay method, cross-validated by qNMR.

1. HPLC Method Development

Impurity I is more lipophilic than Arbidol due to the additional bromine atom.[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm.[1]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (pH control is vital for the amine tail).[1]
 - B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 20 minutes.
- Prediction: Impurity I will elute after Arbidol (Higher RRT > 1.0).[1]

2. Mass Balance Equation (Assay Calculation)

The assay value on the CoA is derived by subtracting all non-target mass from 100%.[1]

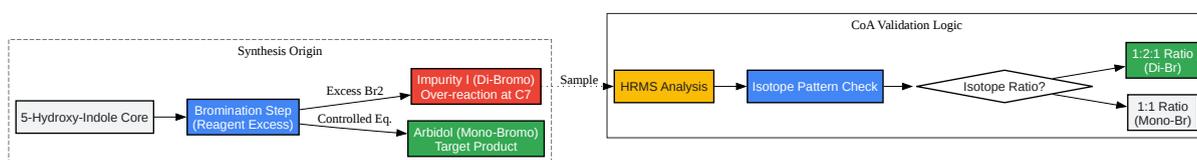
[1]

- %Imp_HPLC: Total impurities by HPLC-UV (254 nm).
- %Water: Determined by Karl Fischer (KF) titration.[1]
- %Solvents: Determined by Headspace GC (HS-GC).
- %Residue: Residue on Ignition (ROI) / Sulfated Ash.[1]

Part 3: Visualizing the Workflow

The following diagrams illustrate the logical flow for generating the CoA and the structural origin of the impurity.

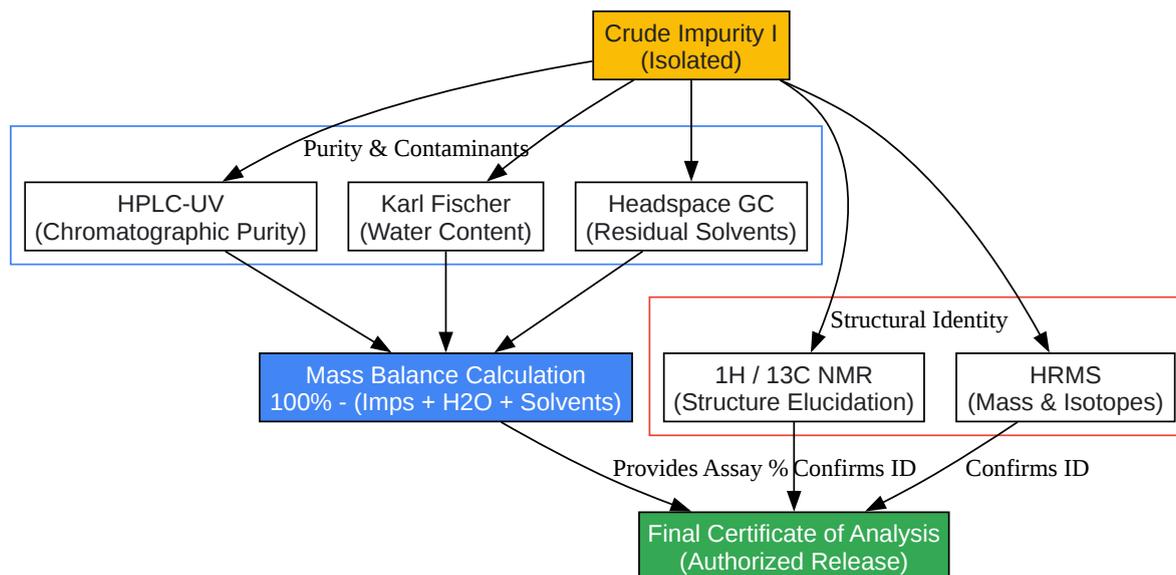
Diagram 1: Impurity Origin & Identification Logic



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Caption: Synthesis pathway showing the origin of the Di-Bromo impurity and the self-validating MS isotope logic used to confirm its identity.

Diagram 2: The CoA Generation Workflow



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Caption: The integrated workflow for deriving the "Assay" value using the Mass Balance approach, ensuring all contaminants are accounted for.

Part 4: Experimental Protocols

Protocol A: HPLC Purity Analysis

- Objective: Determine the chromatographic purity of the reference standard.
- Preparation: Dissolve 5 mg of Impurity I in 10 mL of Methanol (Grade: HPLC). Note: Use amber glassware as brominated indoles can be light-sensitive.[1]
- System Suitability:
 - Inject a mixture of Arbidol API and Impurity I.[1]
 - Requirement: Resolution (

) > 2.0 between Arbidol and Impurity I.

- Calculation: Use "Area Normalization" method, ignoring peaks < 0.05% (LOD).

Protocol B: qNMR (Orthogonal Assay Validation)[1]

- Objective: Confirm the Mass Balance assay value using an internal standard.
- Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST).[1]
- Solvent: DMSO-d6 (Provides excellent solubility for the indole core).[1]
- Procedure:
 - Weigh exactly ~10 mg of Impurity I () and ~10 mg of IS () into the same vial.[1]
 - Dissolve in 0.75 mL DMSO-d6.
 - Acquire 1H-NMR with (relaxation delay) 30 seconds to ensure full relaxation.
 - Integrate the specific signal for Impurity I (e.g., the dimethylamino methyl singlet) against the IS signal.[1]

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(Note: While specific "Impurity I" designations vary by vendor, the structural data provided here corresponds to the CAS 153633-10-4 di-bromo variant, a critical process impurity.)^[1]

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